![molecular formula C10H16O2 B14073285 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-](/img/structure/B14073285.png)
2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3-Trimethyl-2-oxabicyclo[222]octan-5-one is a bicyclic organic compound with the molecular formula C10H16O2 This compound is known for its unique structure, which includes a bicyclic ring system with an oxygen atom incorporated into one of the rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-one can be synthesized through several methods. One common synthetic route involves the reaction of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol with an oxidizing agent. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like pyridinium chlorochromate (PCC) to facilitate the oxidation process .
Industrial Production Methods
In industrial settings, the production of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one may involve more scalable methods, such as continuous flow reactors. These reactors allow for the precise control of reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group into an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Aplicaciones Científicas De Investigación
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mecanismo De Acción
The mechanism by which 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one exerts its effects involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying enzyme activity. The exact pathways involved depend on the specific biological context and the enzymes targeted .
Comparación Con Compuestos Similares
Similar Compounds
1,8-Cineole:
2-Hydroxycineole: This compound is a hydroxylated derivative of cineole and shares structural similarities with 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one.
Uniqueness
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-one is unique due to its specific arrangement of methyl groups and the presence of a ketone functional group. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds .
Propiedades
Fórmula molecular |
C10H16O2 |
|---|---|
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)7-4-5-10(3,12-9)6-8(7)11/h7H,4-6H2,1-3H3 |
Clave InChI |
RFXTXEOQEMTRHL-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC(O1)(CC2=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




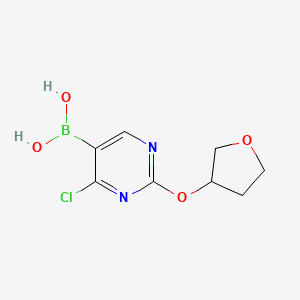

![1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B14073233.png)
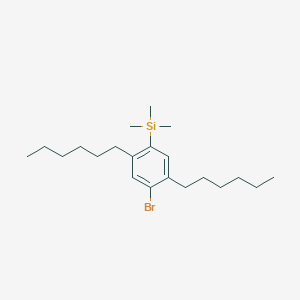
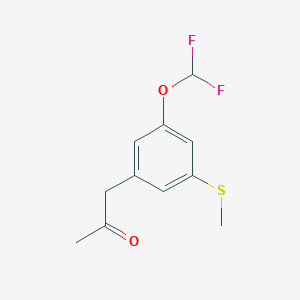
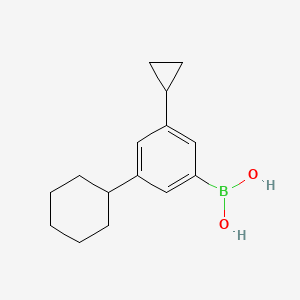
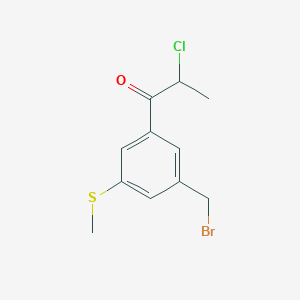
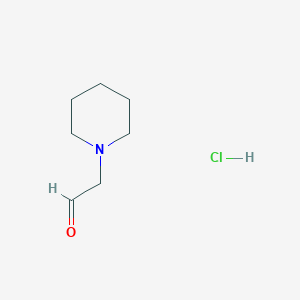
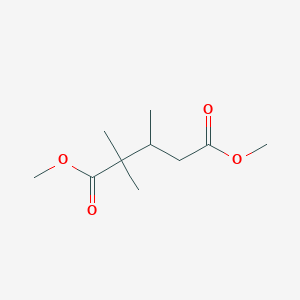
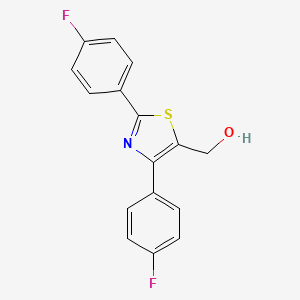
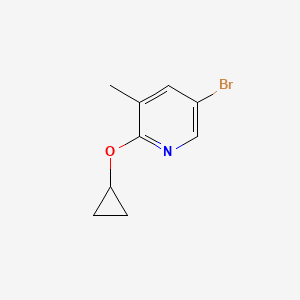
![16-[[(1S)-1-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]amino]-16-oxohexadecanoic acid](/img/structure/B14073275.png)
